2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390643
InChI: InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12)
SMILES:
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC20390643

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12)
Standard InChI Key WTTOQZAQUOHLKK-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CSC(=N1)C(C)N

Introduction

Key Findings

2-(1-Aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide (CAS: 1503273-02-6) is a thiazole-derived compound with a molecular formula of C8H13N3OS\text{C}_8\text{H}_{13}\text{N}_3\text{OS} and a molecular weight of 199.27 g/mol. Its structure features a 1,3-thiazole core substituted with an aminoethyl group at position 2 and an ethylcarboxamide group at position 4. While primarily utilized as an intermediate in pharmaceutical research, its physicochemical properties, synthetic pathways, and potential biological activities align with broader applications in medicinal chemistry.

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide, reflects its substituents:

  • A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

  • An aminoethyl group (-CH2_2CH2_2NH2_2) at position 2.

  • A carboxamide group (-CONHCH2_2CH3_3) at position 4.

The SMILES notation, O=C(C1=CSC(C(N)C)=N1)NCC, confirms the connectivity and stereochemistry .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1503273-02-6
Molecular FormulaC8H13N3OS\text{C}_8\text{H}_{13}\text{N}_3\text{OS}
Molecular Weight199.27 g/mol
XLogP3 (LogP)0.9125
Topological Polar Surface Area (TPSA)68.01 Ų

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via condensation reactions involving thiazole precursors. One plausible route involves:

  • Formation of the thiazole core: Reaction of ethyl bromopyruvate with thiourea derivatives to yield 2-aminothiazole-4-carboxylate intermediates .

  • Amidation: Conversion of the ester group to a carboxamide using ethylamine under catalytic conditions .

  • Aminoethylation: Introduction of the aminoethyl group via reductive amination or nucleophilic substitution .

Table 2: Representative Synthetic Intermediates

IntermediateRole in SynthesisReference
Ethyl 2-amino-1,3-thiazole-4-carboxylateCore structure precursor
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acidCarboxylic acid intermediate

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP = 0.91), suggesting balanced solubility in polar and nonpolar solvents. It is stable under dry, cool conditions (2–8°C) but degrades upon prolonged exposure to moisture or light .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show characteristic peaks for the thiazole ring (δ 7.5–8.5 ppm), ethyl groups (δ 1.0–1.5 ppm), and amide protons (δ 6.5–7.0 ppm) .

  • Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 199.27 [M+H]+^+ .

Biological Activity and Applications

Industrial and Research Use

  • Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and anticancer agents .

  • Chemical probe: Explored for mapping enzyme active sites in proteomics .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
StorageSealed containers at 2–8°C

Challenges and Future Directions

Synthesis Optimization

Current routes suffer from low yields (~40–50%) due to side reactions during aminoethylation . Advances in catalytic amidation or flow chemistry could enhance efficiency.

Biological Profiling

In vitro and in vivo studies are needed to validate hypothesized kinase inhibition and antimicrobial properties .

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